![molecular formula C16H13ClN2O3 B2892123 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate CAS No. 1424459-11-9](/img/structure/B2892123.png)
3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate
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Description
3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C₁₆H₁₃ClN₂O₃ . It falls within the class of aryl chlorides and is primarily used in various applications, including fungicides, insecticides, antihistamines, and antiarrhythmics for pharmaceutical purposes .
Synthesis Analysis
The synthesis of this compound involves the direct reaction of pyridine with chlorine to yield 2-chloropyridine , which subsequently reacts further to form 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be synthesized efficiently from pyridine-N-oxides .
Molecular Structure Analysis
The molecular structure of 3-(Cyclopropylcarbamoyl)phenyl 2-chloropyridine-3-carboxylate consists of a chloropyridine ring (2-chloropyridine) attached to a phenyl group via a cyclopropylcarbamoyl linkage. The carboxylate group is positioned at the 3-carbon of the pyridine ring. The overall structure plays a crucial role in its biological activity and interactions.
Chemical Reactions Analysis
When 2-chloropyridine reacts with nucleophiles, it generates pyridine derivatives substituted at the second and fourth carbons on the heterocycle. These reactions often yield mixtures of products, necessitating further workup to isolate the desired isomer. Some commercial products derived from these conversions include pyrithione , pyripropoxyfen , chlorphenamine , and disopyramide .
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
[3-(cyclopropylcarbamoyl)phenyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-13(5-2-8-18-14)16(21)22-12-4-1-3-10(9-12)15(20)19-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXSXKPNRBZMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)OC(=O)C3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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